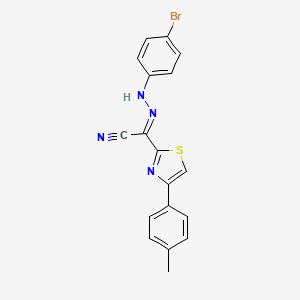

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

Description

Properties

IUPAC Name |

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4S/c1-12-2-4-13(5-3-12)17-11-24-18(21-17)16(10-20)23-22-15-8-6-14(19)7-9-15/h2-9,11,22H,1H3/b23-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVOMXDXCMHGLS-XQNSMLJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the brominated aniline and the cyanide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: The bromine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can produce a variety of substituted aniline compounds.

Scientific Research Applications

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related thiazole derivatives:

*Calculated based on structural formula.

Key Observations:

The 3-nitrophenyl substituent in ’s derivative creates a stronger electron-deficient thiazole ring, which may improve binding to electron-rich biological targets (e.g., kinases) .

Steric and Solubility Profiles :

- The 4-methylphenyl group in the target compound provides steric bulk without significantly altering polarity, whereas the 1,3-benzodioxol-5-yl group in ’s compound increases hydrophilicity due to its oxygen-rich fused ring .

Biological Relevance: ABCPP () shares the 4-bromoanilino group with the target compound but incorporates a pyrazolopyrimidine core. Such structural variations can drastically alter DNA intercalation or topoisomerase inhibition profiles .

Biological Activity

Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the bromine atom and the aniline moiety contributes to its reactivity and potential pharmacological effects.

Molecular Formula

- Molecular Formula : C16H15BrN4S

- Molecular Weight : 373.29 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds containing thiazole rings. For instance, derivatives similar to our compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

The proposed mechanism involves:

- Inhibition of Tubulin Polymerization : Compounds with thiazole structures disrupt the normal function of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

- Targeting Specific Cancer Types : Research indicates effectiveness against melanoma and prostate cancer cells, with some derivatives exhibiting IC50 values in the low nanomolar range .

Case Studies

-

Melanoma Treatment

- A study explored a series of thiazole derivatives, noting significant antiproliferative activity against melanoma cell lines. The most potent compounds were those that effectively inhibited tubulin polymerization.

- Data Table : Antiproliferative Activity of Thiazole Derivatives

Compound ID IC50 (μM) Cancer Type 4a 0.038 Melanoma 4b 0.030 Prostate Cancer -

Prostate Cancer Research

- Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives, emphasizing modifications that enhance biological activity against prostate cancer.

- Findings : Certain substitutions increased potency significantly compared to the parent compound.

Other Biological Activities

In addition to anticancer properties, thiazole derivatives have been studied for:

- Antimicrobial Activity : Some compounds demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory diseases due to their ability to modulate immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.